molecular formula C12H10ClNO2 B11767967 1-(5-(4-Amino-2-chlorophenyl)furan-2-yl)ethanone CAS No. 886494-56-0

1-(5-(4-Amino-2-chlorophenyl)furan-2-yl)ethanone

Cat. No.: B11767967
CAS No.: 886494-56-0
M. Wt: 235.66 g/mol
InChI Key: RVHVJWHOXWGAJS-UHFFFAOYSA-N
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Description

1-(5-(4-Amino-2-chlorophenyl)furan-2-yl)ethanone is a heterocyclic compound that features a furan ring substituted with an amino-chlorophenyl group and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(4-Amino-2-chlorophenyl)furan-2-yl)ethanone typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution with Amino-Chlorophenyl Group: The amino-chlorophenyl group can be introduced via electrophilic aromatic substitution reactions.

    Attachment of Ethanone Moiety: The ethanone group is typically introduced through Friedel-Crafts acylation reactions using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods: Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions: 1-(5-(4-Amino-2-chlorophenyl)furan-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.

    Substitution: The amino and chloro groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(5-(4-Amino-2-chlorophenyl)furan-2-yl)ethanone has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: It is used in the synthesis of advanced materials, including polymers and organic semiconductors.

    Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action.

Mechanism of Action

The mechanism of action of 1-(5-(4-Amino-2-chlorophenyl)furan-2-yl)ethanone involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.

    Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

  • 1-(5-(2-Amino-4-chlorophenyl)furan-2-yl)ethanone
  • 1-(5-(4-Chloro-2-nitrophenyl)furan-2-yl)ethanone
  • 1-(5-(2-Amino-4-methylphenyl)furan-2-yl)ethanone

Uniqueness: 1-(5-(4-Amino-2-chlorophenyl)furan-2-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group and a chloro group on the phenyl ring, along with the furan and ethanone moieties, makes it a versatile compound for various applications.

Properties

CAS No.

886494-56-0

Molecular Formula

C12H10ClNO2

Molecular Weight

235.66 g/mol

IUPAC Name

1-[5-(4-amino-2-chlorophenyl)furan-2-yl]ethanone

InChI

InChI=1S/C12H10ClNO2/c1-7(15)11-4-5-12(16-11)9-3-2-8(14)6-10(9)13/h2-6H,14H2,1H3

InChI Key

RVHVJWHOXWGAJS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(O1)C2=C(C=C(C=C2)N)Cl

Origin of Product

United States

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